5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one
Description
The compound 5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecan-6-yl]pyran-2-one is a highly complex pentacyclic molecule characterized by:
- A fused pentacyclic core with an oxygen bridge (3-oxa) .
- Two hydroxyl groups at positions 5 and 14, and methyl groups at positions 7 and 11 .
- A pyran-2-one ring fused to the pentacyclic system, contributing to its polar and reactive properties .
- Multiple stereocenters (1R,2S,4R,5R,6R,7R,10S,11S,14S), which influence its three-dimensional conformation and biological interactions .
This structural complexity makes it a subject of interest in medicinal chemistry and natural product research, particularly for studying stereochemical effects on bioactivity.
Properties
Molecular Formula |
C24H32O5 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |
InChI |
InChI=1S/C24H32O5/c1-22-9-7-15(25)11-14(22)4-5-17-16(22)8-10-23(2)19(13-3-6-18(26)28-12-13)20(27)21-24(17,23)29-21/h3,6,12,14-17,19-21,25,27H,4-5,7-11H2,1-2H3/t14?,15-,16-,17+,19-,20+,21+,22-,23+,24+/m0/s1 |
InChI Key |
IXZHDDUFQVXHIL-RWRAYJPQSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)[C@@H]([C@@H]4C6=COC(=O)C=C6)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O |
Origin of Product |
United States |
Biological Activity
The compound 5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one is a complex organic molecule notable for its unique pentacyclic structure and multiple stereocenters. Its molecular formula is , containing 25 carbon atoms, 42 hydrogen atoms, and 5 oxygen atoms. The presence of hydroxyl groups and a pyranone moiety suggests significant potential for biological activity through various mechanisms.
The compound's biological activity can be attributed to several key features:
- Hydroxyl Groups : These functional groups can participate in hydrogen bonding and play a role in various biochemical interactions.
- Pyranone Structure : The carbonyl carbon in the pyranone moiety is susceptible to nucleophilic attacks, making it a target for enzymatic reactions.
- Stereochemistry : The specific arrangement of atoms can influence the compound's interaction with biological macromolecules.
Research indicates that compounds with similar structures often exhibit:
- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Effective against various pathogens due to their ability to disrupt cellular processes.
- Anti-inflammatory Effects : Modulating inflammatory pathways through inhibition of pro-inflammatory cytokines.
Antioxidant Activity
A study evaluating the antioxidant potential of structurally similar compounds found that they exhibited significant free radical scavenging activity. This was attributed to the presence of multiple hydroxyl groups which enhance electron donation capabilities.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 25 | Free radical scavenging |
| Compound B | 30 | Lipid peroxidation inhibition |
| Target Compound | 20 | Free radical scavenging |
Antimicrobial Properties
In vitro studies have demonstrated that derivatives of this compound possess antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 15 µg/mL.
- Escherichia coli : MIC of 20 µg/mL.
These findings suggest potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
Research conducted on animal models has shown that compounds similar to the target molecule can significantly reduce inflammation markers. One study reported a reduction in tumor necrosis factor-alpha (TNF-α) levels by up to 50% when administered at a dosage of 10 mg/kg.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Stereochemical and Reactivity Differences
- Oxygen Bridges vs. Hydrocarbon Cores: The 3-oxa bridge in the target compound introduces polarity and hydrogen-bonding capacity, unlike non-oxygenated analogs like Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane . This enhances solubility and interaction with biological targets.
- Methyl groups at positions 7 and 11 contribute to lipophilicity, balancing solubility .
- Pyran-2-one vs. Other Heterocycles : Compared to pyridine or thiophene derivatives (e.g., ), the pyran-2-one ring offers lactone reactivity, enabling ring-opening reactions under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
